Copper(ii)stearate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H72CuO4 |

|---|---|

Molecular Weight |

632.5 g/mol |

IUPAC Name |

copper;octadecanoic acid |

InChI |

InChI=1S/2C18H36O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20); |

InChI Key |

SGUDOLQZBZAQRW-UHFFFAOYSA-N |

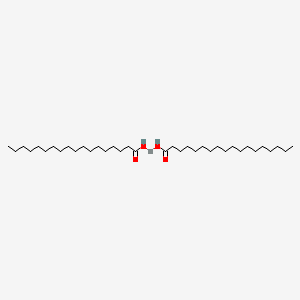

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Cu] |

Origin of Product |

United States |

Foundational & Exploratory

What are the fundamental properties of Copper(II) stearate for research purposes?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of Copper(II) stearate (B1226849), a compound of significant interest for a range of research and development applications. This document details its physicochemical characteristics, synthesis and characterization protocols, and explores its emerging roles in catalysis and biomedicine.

Core Properties of Copper(II) Stearate

Copper(II) stearate, a metal soap, is the copper salt of stearic acid. It is a blue-green, amorphous substance with a waxy feel.[1] Its properties make it a versatile compound in various scientific fields.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Copper(II) stearate is presented in Table 1.

| Property | Value | References |

| Chemical Formula | Cu(C₁₇H₃₅COO)₂ | [1][2] |

| Molar Mass | 630.48 g/mol | [1] |

| Appearance | Blue-green amorphous, plasticine-like substance | [1] |

| Density | 1.10 g/cm³ | [1] |

| Melting Point | Approximately 111-117°C | |

| Boiling Point | 250 °C (482 °F; 523 K) | [1] |

| Solubility | Insoluble in water, ethanol, and ether. Soluble in pyridine. | [1] |

| CAS Number | 660-60-6 | [1] |

| EC Number | 211-540-3 | [1] |

| PubChem CID | 93553 | [1] |

Structural Information

Copper(II) stearate consists of a central copper ion in the +2 oxidation state coordinated to two stearate anions. The long hydrocarbon chains of the stearate ligands impart a significant hydrophobic character to the molecule.

| Structural Feature | Description | References |

| Coordination Geometry | The coordination environment of the copper ion can vary depending on the crystalline form and solvent. | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 30 |

Synthesis of Copper(II) Stearate

Copper(II) stearate is typically synthesized through a precipitation reaction, also known as an exchange reaction.

Synthesis Workflow

Caption: Workflow for the synthesis of Copper(II) stearate.

Detailed Experimental Protocol

A common method for the synthesis of Copper(II) stearate involves the reaction of sodium stearate with copper sulfate in an aqueous solution.[2][3]

Materials:

-

Sodium stearate (C₁₇H₃₅COONa)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Distilled water

-

Ethanol (for washing)

Procedure:

-

Prepare a sodium stearate solution: Dissolve a calculated amount of sodium stearate in hot distilled water with stirring.

-

Prepare a copper sulfate solution: Dissolve a stoichiometric amount of copper(II) sulfate pentahydrate in distilled water.

-

Reaction: Slowly add the copper sulfate solution to the sodium stearate solution while stirring continuously. A blue-green precipitate of Copper(II) stearate will form immediately.

-

Isolation: Collect the precipitate by filtration.

-

Washing: Wash the precipitate with distilled water to remove any unreacted salts and byproducts, followed by a wash with ethanol.

-

Drying: Dry the purified Copper(II) stearate in a desiccator or a vacuum oven at a low temperature.

Another documented synthesis method involves the reaction of stearic acid with basic copper carbonate in water, heated to 75-85°C for 2-3 hours.

Characterization of Copper(II) Stearate

A variety of analytical techniques are employed to characterize the structure, purity, and thermal properties of synthesized Copper(II) stearate.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the formation of the copper salt of stearic acid by identifying the characteristic vibrational bands.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H stretch (alkane) | 2850-2960 | Asymmetric and symmetric stretching of CH₂ and CH₃ groups |

| C=O stretch (carboxylate) | ~1700 (stearic acid) | Disappearance of the carboxylic acid carbonyl peak |

| COO⁻ asymmetric stretch | ~1580-1610 | Characteristic of the carboxylate salt |

| COO⁻ symmetric stretch | ~1400-1420 | Characteristic of the carboxylate salt |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of Copper(II) stearate with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

-

Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and compare them with the spectrum of stearic acid to confirm the formation of the salt.

Thermal Analysis

Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and phase transitions of Copper(II) stearate. TGA typically shows decomposition starting around 255°C.

Research Applications of Copper(II) Stearate

Copper(II) stearate has garnered attention in various research areas due to its catalytic and biological properties.

Catalysis

Copper(II) stearate has been investigated as a catalyst in several organic reactions. A notable application is in the in-situ combustion (ISC) process for enhanced oil recovery. It acts as an oil-soluble catalyst that promotes the oxidation of heavy oil.[4]

Catalytic Mechanism in In-Situ Combustion:

Caption: Catalytic role of Copper(II) stearate in heavy oil recovery.

Antimicrobial and Antifungal Applications

Copper compounds are known for their antimicrobial properties. The antimicrobial action of copper is multifaceted, primarily involving the generation of reactive oxygen species (ROS) which leads to irreversible damage to microbial cell membranes.[5] Copper ions released from the compound can also disrupt essential cellular processes.

Proposed Antimicrobial Mechanism of Action:

Caption: Proposed mechanism of antimicrobial action of Copper(II) stearate.

Drug Development and Delivery

While the direct application of Copper(II) stearate in drug formulations is not extensively documented, its constituent parts and related copper complexes show promise. The stearate component can be utilized in the formation of nanoparticles and liposomes for drug delivery systems, enhancing the bioavailability of hydrophobic drugs. Copper complexes, in general, are being investigated for their anticancer properties. The proposed mechanisms of action for the anticancer effects of copper complexes include the induction of reactive oxygen species (ROS), inhibition of angiogenesis, and induction of cuproptosis and paraptosis.[6]

Safety and Handling

Copper(II) stearate is harmful if swallowed and causes skin and eye irritation. It is important to handle the compound with appropriate personal protective equipment, including gloves and safety glasses.

Exposure Limits:

-

TLV (ACGIH): 1 mg/m³ (as Cu)

-

PEL (OSHA): 1 mg/m³ (as Cu)

Conclusion

Copper(II) stearate is a compound with a diverse range of properties that make it a valuable material for research in catalysis, materials science, and biomedicine. Its synthesis is straightforward, and it can be readily characterized by standard analytical techniques. Further research into its biological activities and its potential in drug delivery systems could unveil new and exciting applications for this versatile copper salt.

References

- 1. Mechanisms underlying reductant-induced reactive oxygen species formation by anticancer copper(II) compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper(II) stearate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. Copper as an antimicrobial agent: recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential of Copper and Copper Compounds for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Investigation of Copper(II) Stearate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Copper(II) stearate (B1226849) using Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy. It includes detailed experimental protocols, data interpretation, and visual representations of workflows and molecular structure relationships.

Copper(II) stearate, a metal salt of stearic acid, is a compound with applications in various fields, including as a catalyst and in the production of antifouling materials.[1] Its characterization is crucial for quality control and understanding its chemical behavior. Spectroscopic methods like FTIR and UV-Vis are powerful, non-destructive techniques for elucidating its molecular structure and electronic properties.

Data Presentation: Spectroscopic Properties of Copper(II) Stearate

The following table summarizes the characteristic spectroscopic data for Copper(II) stearate obtained from FTIR and UV-Vis analyses.

| Spectroscopic Technique | Parameter | Characteristic Value/Range | Reference |

| FTIR | Asymmetric COO⁻ Stretch (νₐₛ) | ~1585 cm⁻¹ | Inferred from[2] |

| Symmetric COO⁻ Stretch (νₛ) | ~1420 cm⁻¹ | Inferred from[2] | |

| CH₂ Asymmetric Stretch | ~2918 cm⁻¹ | Inferred from general principles | |

| CH₂ Symmetric Stretch | ~2850 cm⁻¹ | Inferred from general principles | |

| UV-Vis | d-d Transition (λₘₐₓ₁) | 670 - 720 nm | [3] |

| Dimeric Structure Shoulder (λₘₐₓ₂) | 355 - 381 nm | [3] |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of Copper(II) stearate are provided below. These protocols are based on established methods for metal carboxylates and related compounds.

2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of solid Copper(II) stearate powder using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is ideal for rapid analysis with minimal sample preparation.[4]

-

I. Materials and Equipment

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

-

FTIR data acquisition and analysis software.

-

Copper(II) stearate sample (fine powder).

-

Spatula.

-

Isopropanol (B130326) or ethanol (B145695) and lint-free wipes for cleaning.

-

-

II. Instrument Setup and Background Collection

-

Clean the ATR Crystal: Thoroughly clean the ATR crystal surface with a lint-free wipe moistened with isopropanol or ethanol. Allow the solvent to fully evaporate.

-

Collect Background Spectrum: With the clean and empty ATR crystal, perform a background scan. This scan will capture the infrared spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument's optical bench, which will be subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans.

-

-

III. Sample Analysis

-

Apply Sample: Place a small amount of the Copper(II) stearate powder onto the center of the ATR crystal using a clean spatula. Ensure that the crystal is completely covered.

-

Apply Pressure: Use the ATR pressure clamp to apply firm and consistent pressure on the sample, ensuring good contact between the powder and the crystal surface.

-

Acquire Spectrum: Collect the FTIR spectrum of the sample over a wavenumber range of 4000-400 cm⁻¹. Use the same number of scans as for the background to maintain a good signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum of the Copper(II) stearate.

-

2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol outlines the procedure for analyzing a solution of Copper(II) stearate. Since Copper(II) stearate is insoluble in water, a suitable organic solvent like toluene (B28343) is used.[1][5]

-

I. Materials and Equipment

-

Double-beam UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

Volumetric flasks and pipettes.

-

Copper(II) stearate sample.

-

Toluene (spectroscopic grade).

-

-

II. Sample Preparation

-

Prepare a Stock Solution: Accurately weigh a known mass of Copper(II) stearate and dissolve it in a known volume of toluene in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Gentle heating may be required to aid dissolution.[6]

-

Prepare Working Solutions: Prepare a series of dilutions from the stock solution to various concentrations to determine the linear range of absorbance or to analyze a sample at a specific concentration.

-

-

III. Instrument Setup and Analysis

-

Wavelength Scan:

-

Fill a quartz cuvette with the blank solvent (toluene) and place it in the reference beam path of the spectrophotometer.

-

Fill another quartz cuvette with one of the Copper(II) stearate solutions and place it in the sample beam path.

-

Perform a wavelength scan over a range of 300-900 nm to determine the wavelength of maximum absorbance (λₘₐₓ).

-

-

Absorbance Measurement:

-

Set the spectrophotometer to measure the absorbance at the determined λₘₐₓ values.

-

Measure the absorbance of the blank solution and zero the instrument.

-

Measure the absorbance of each of the prepared Copper(II) stearate solutions.

-

-

Mandatory Visualizations

3.1. Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of Copper(II) stearate.

A flowchart of the experimental workflow for spectroscopic analysis.

3.2. Data Interpretation Pathway

This diagram illustrates the logical relationship between the acquired spectroscopic data and the interpretation of the molecular structure of Copper(II) stearate.

Logical flow from spectroscopic data to structural interpretation.

References

Determination of the Crystal Structure of Copper(II) Stearate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the crystal structure of Copper(II) stearate (B1226849), a metallic soap with significant applications in various industrial and research fields. The document details the synthesis of Copper(II) stearate and the subsequent analysis using powder X-ray diffraction (XRD). While a complete single-crystal X-ray diffraction study and a corresponding Crystallographic Information File (CIF) are not publicly available, this guide presents the existing powder XRD data, offering valuable insights into the material's solid-state structure. The experimental protocols are described in detail to enable replication and further investigation.

Introduction

Copper(II) stearate, with the chemical formula Cu(C₁₈H₃₅O₂)₂, is a metal-organic compound formed from the reaction of copper(II) ions with stearic acid.[1] As a metallic soap, it possesses unique physicochemical properties, including lubricity, hydrophobicity, and thermal stability, which make it a valuable component in numerous applications such as lubricants, catalysts, and as a precursor for the synthesis of nanoparticles.[2] A thorough understanding of its crystal structure is paramount for elucidating structure-property relationships and for the rational design of new materials.

This guide focuses on the experimental procedures for the synthesis and structural characterization of Copper(II) stearate, primarily through powder X-ray diffraction, which provides information on the d-spacings of the crystal lattice.

Experimental Protocols

Synthesis of Copper(II) Stearate

The synthesis of Copper(II) stearate is typically achieved through a precipitation reaction involving a soluble copper salt and a stearate salt. A detailed protocol is provided below.

Materials:

-

Stearic Acid (C₁₈H₃₆O₂)

-

Sodium Hydroxide (B78521) (NaOH)

-

Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O)

-

Ethanol (B145695) (95%)

-

Deionized Water

Procedure:

-

Preparation of Sodium Stearate:

-

Dissolve a specific molar amount of stearic acid in hot ethanol (approximately 70-80 °C).

-

In a separate vessel, dissolve a stoichiometric equivalent of sodium hydroxide in deionized water.

-

Slowly add the sodium hydroxide solution to the hot stearic acid solution while stirring continuously. The formation of a white precipitate of sodium stearate will be observed.

-

Continue stirring for 30 minutes to ensure the completion of the reaction.

-

-

Precipitation of Copper(II) Stearate:

-

Prepare an aqueous solution of Copper(II) sulfate pentahydrate.

-

Slowly add the Copper(II) sulfate solution to the sodium stearate suspension with vigorous stirring. A blue-green precipitate of Copper(II) stearate will form immediately.[1]

-

Continue stirring for 1-2 hours to ensure complete precipitation.

-

-

Purification and Drying:

-

Filter the precipitate using a Buchner funnel.

-

Wash the collected solid several times with hot deionized water to remove any unreacted salts and impurities.

-

Subsequently, wash the precipitate with ethanol to remove any unreacted stearic acid.

-

Dry the final product in a vacuum oven at 60-70 °C to a constant weight.

-

The logical workflow for the synthesis of Copper(II) stearate is illustrated in the following diagram:

Caption: A flowchart illustrating the key steps in the synthesis of Copper(II) stearate.

Powder X-ray Diffraction (XRD) Analysis

Powder XRD is a powerful technique to characterize the crystalline nature of a material and to determine its lattice spacings.

Instrumentation:

-

A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

A sample holder (e.g., zero-background silicon holder).

-

A detector (e.g., scintillation counter or a position-sensitive detector).

Sample Preparation:

-

The dried Copper(II) stearate powder is gently ground using an agate mortar and pestle to ensure a fine and homogeneous particle size.

-

The powder is then carefully packed into the sample holder, ensuring a flat and smooth surface that is level with the holder's reference plane.

Data Collection:

-

The sample is mounted on the goniometer.

-

The X-ray generator is set to the appropriate voltage and current (e.g., 40 kV and 40 mA).

-

The diffraction pattern is recorded over a 2θ range, typically from 2° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

The experimental workflow for powder XRD analysis is depicted below:

Caption: A diagram showing the workflow for powder X-ray diffraction analysis.

Data Presentation and Analysis

The analysis of the powder XRD pattern of Copper(II) stearate reveals a series of diffraction peaks, from which the interplanar spacings (d-values) can be calculated using Bragg's Law (nλ = 2d sinθ). The observed d-spacings and their relative intensities provide a characteristic fingerprint of the crystalline material.

The powder X-ray diffraction data for Copper(II) stearate is summarized in the table below.[3]

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 1.86 | 47.46 | 100 |

| 3.72 | 23.73 | 30 |

| 5.58 | 15.82 | 20 |

| 7.44 | 11.87 | 10 |

| 9.30 | 9.50 | 5 |

| 21.5 | 4.13 | 15 |

Data obtained from a study by Corbeil et al. (2007).[3]

The prominent peak at a very low 2θ angle (1.86°) corresponds to a large d-spacing of 47.46 Å, which is characteristic of the long-chain packing of the stearate molecules in a lamellar structure. The series of higher-order reflections at multiples of this angle further supports a well-ordered layered arrangement.

Discussion and Conclusion

The synthesis of Copper(II) stearate via a precipitation reaction is a robust and reproducible method for obtaining the material in powder form. The powder X-ray diffraction data confirms the crystalline nature of the synthesized product. The observed diffraction pattern, with a prominent long spacing, is indicative of a lamellar crystal structure, where the copper ions are coordinated to the carboxylate head groups of the stearate anions, and the long hydrocarbon tails are arranged in an ordered fashion.

It is important to note that while powder XRD provides valuable information about the crystal lattice spacings, a complete determination of the crystal structure, including the precise atomic coordinates, bond lengths, and bond angles, requires single-crystal X-ray diffraction analysis. To date, a full single-crystal structure determination for Copper(II) stearate has not been reported in publicly accessible crystallographic databases. Therefore, the exact coordination geometry of the copper ions and the detailed packing arrangement of the stearate chains remain to be definitively elucidated.

Future work should focus on the growth of single crystals of Copper(II) stearate to enable a complete structural characterization. This would provide a more profound understanding of its structure-property relationships and pave the way for its more effective utilization in various applications.

References

A Technical Guide to the Solubility of Copper(II) Stearate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of copper(II) stearate (B1226849) in common organic solvents. Due to the scarcity of publicly available quantitative data, this document focuses on providing detailed experimental protocols for determining solubility, enabling researchers to generate precise measurements tailored to their specific applications.

Introduction to Copper(II) Stearate

Copper(II) stearate is a metal soap, a metal salt of a fatty acid, with the chemical formula Cu(C₁₇H₃₅COO)₂. It presents as a blue-green amorphous substance.[1] This compound is utilized in various industrial applications, including as a catalyst, in the production of antifouling paints, and as a wood and textile preservative. Its solubility in organic solvents is a critical parameter for its formulation and application in these fields, as well as for its potential use in drug delivery systems and other advanced materials.

Qualitative Solubility of Copper(II) Stearate

Table 1: Qualitative Solubility of Copper(II) Stearate in Various Solvents

| Solvent Classification | Solvent | Solubility | Reference |

| Polar Solvents | Water | Insoluble | [1] |

| Ethanol | Insoluble | [1] | |

| Non-Polar / Weakly Polar Solvents | Pyridine | Soluble | [1] |

| Chloroform | Soluble | ||

| Toluene | Soluble | ||

| Benzene | Soluble | ||

| Carbon Tetrachloride | Soluble | ||

| Ether | Insoluble (Conflicting reports exist) | [1] |

Note: The solubility of metal stearates is also influenced by temperature, with solubility generally increasing with heat, especially in aromatic and chlorinated hydrocarbons.

Experimental Protocols for Determining Quantitative Solubility

To address the lack of specific quantitative data, two detailed experimental protocols are provided below. These methods can be employed by researchers to accurately determine the solubility of copper(II) stearate in a solvent of interest.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent.[3][4] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of copper(II) stearate powder to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap flask or vial).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

-

To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 36, and 48 hours) and the concentration measured. Equilibrium is reached when consecutive measurements yield the same value.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 10.0 mL) of the clear supernatant using a volumetric pipette. To avoid drawing up solid particles, a syringe with a filter (e.g., a PTFE syringe filter) can be used.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed, dry evaporating dish.

-

Gently evaporate the solvent under a fume hood. For solvents with high boiling points, a rotary evaporator or a vacuum oven at a suitable temperature can be used to expedite the process without decomposing the copper(II) stearate.

-

-

Drying and Weighing:

-

Once the solvent is fully evaporated, dry the evaporating dish containing the copper(II) stearate residue in an oven at a temperature below its decomposition point until a constant weight is achieved.

-

Cool the dish in a desiccator to prevent moisture absorption before weighing it on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved copper(II) stearate by subtracting the initial weight of the empty evaporating dish from the final weight.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

UV-Visible Spectrophotometry Method

This method is suitable for compounds that absorb light in the UV-Visible range. Since copper(II) stearate solutions are colored, this technique can be an effective alternative to the gravimetric method. It involves creating a calibration curve of absorbance versus concentration and then measuring the absorbance of a saturated solution.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of copper(II) stearate of a known concentration in the desired solvent.

-

Create a series of standard solutions of decreasing concentration by serially diluting the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for copper(II) stearate in that solvent using a UV-Vis spectrophotometer.[5][6] The solvent itself should be used as the blank.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of copper(II) stearate in the solvent as described in step 1 of the gravimetric method.

-

-

Sample Preparation and Measurement:

-

Withdraw a small, precise volume of the clear supernatant from the saturated solution.

-

Dilute the sample with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of copper(II) stearate using the gravimetric method.

Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.

This guide provides the necessary background and detailed methodologies for researchers to confidently determine the solubility of copper(II) stearate in various organic solvents, facilitating its effective use in scientific research and development.

References

Thermal Analysis of Copper(II) Stearate: A Technical Guide for Researchers

Introduction

Copper(II) stearate (B1226849), a metal salt of stearic acid, finds applications in diverse fields, including as a catalyst, fungicide, and in the manufacturing of antifouling paints.[1] A thorough understanding of its thermal properties is crucial for its application in processes involving elevated temperatures, as well as for quality control and material characterization. This technical guide provides an in-depth overview of the thermal analysis of Copper(II) stearate using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties of Copper(II) Stearate

Copper(II) stearate is a blue-green amorphous substance.[1] Its chemical formula is Cu(C₁₇H₃₅COO)₂, with a molar mass of approximately 630.48 g/mol .[1] It is generally insoluble in water, ethanol, and ether.[1]

Experimental Protocols

This section outlines the methodologies for the synthesis of Copper(II) stearate and its subsequent thermal analysis by TGA and DSC.

Synthesis of Copper(II) Stearate

A common and straightforward method for the synthesis of Copper(II) stearate is through a precipitation reaction involving sodium stearate and a soluble copper(II) salt, such as copper(II) sulfate (B86663).[1]

Materials:

-

Sodium stearate (C₁₇H₃₅COONa)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Deionized water

-

Ethanol (for washing)

Procedure:

-

Prepare an aqueous solution of sodium stearate.

-

Prepare an aqueous solution of copper(II) sulfate.

-

Slowly add the copper(II) sulfate solution to the sodium stearate solution with constant stirring.

-

A blue-green precipitate of Copper(II) stearate will form immediately.

-

Continue stirring for a sufficient period to ensure complete reaction.

-

Filter the precipitate using a Buchner funnel.

-

Wash the precipitate with deionized water to remove any unreacted salts, followed by a wash with ethanol.

-

Dry the resulting Copper(II) stearate powder in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability and decomposition profile of Copper(II) stearate.

Instrumentation:

-

A calibrated Thermogravimetric Analyzer.

Experimental Parameters:

| Parameter | Value |

| Sample Mass | 5 - 10 mg |

| Crucible | Alumina or platinum |

| Temperature Range | Ambient to 700 °C |

| Heating Rate | 10 °C/min |

| Purge Gas | Nitrogen |

| Flow Rate | 20 - 50 mL/min |

Procedure:

-

Calibrate the TGA instrument for mass and temperature.

-

Accurately weigh 5-10 mg of the dried Copper(II) stearate sample into the TGA crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with nitrogen gas for a sufficient time to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 700 °C at a constant rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine transition temperatures and enthalpies, such as melting and decomposition.

Instrumentation:

-

A calibrated Differential Scanning Calorimeter.

Experimental Parameters:

| Parameter | Value |

| Sample Mass | 5 - 10 mg |

| Crucible | Aluminum, hermetically sealed |

| Temperature Range | Ambient to 400 °C |

| Heating Rate | 10 °C/min |

| Purge Gas | Nitrogen |

| Flow Rate | 20 - 50 mL/min |

Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Accurately weigh 5-10 mg of the dried Copper(II) stearate sample into an aluminum crucible and seal it hermetically.

-

Place the sample crucible and an empty reference crucible in the DSC cell.

-

Purge the cell with nitrogen gas.

-

Heat the sample from ambient temperature to 400 °C at a constant rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

Data Presentation and Interpretation

The thermal analysis of Copper(II) stearate reveals a multi-step decomposition process. The interpretation of TGA and DSC data provides insights into the stability and degradation mechanism of the compound.

Thermogravimetric Analysis (TGA) Data

The TGA curve of Copper(II) stearate is expected to show a major weight loss corresponding to its decomposition. The thermal decomposition of copper stearate is reported to occur in the range of 200-300 °C, with the release of stearic acid.[2] The final residual product upon heating in an inert atmosphere is expected to be copper or copper oxide, depending on the precise conditions.

Table 1: TGA Data for the Thermal Decomposition of Copper(II) Stearate (Illustrative)

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Proposed Lost Fragment |

| 1 | ~100 - 150 | ~1-2% | Adsorbed water/moisture |

| 2 | ~200 - 350 | ~80-90% | Stearate chains |

| Final Residue | >350 °C | ~10-20% | Copper/Copper Oxide |

Note: The values in this table are illustrative and may vary depending on the purity of the sample and the specific experimental conditions.

Differential Scanning Calorimetry (DSC) Data

The DSC thermogram of Copper(II) stearate can reveal phase transitions such as melting and the energetics of its decomposition. There is some discrepancy in the literature regarding the melting point of Copper(II) stearate, with some sources indicating a melting point of around 90 °C, while others suggest decomposition occurs at a higher temperature without a distinct melting event. This may be due to differences in the crystalline structure or purity of the samples analyzed. A typical DSC curve would be expected to show an endothermic peak corresponding to melting, followed by endothermic or exothermic peaks associated with decomposition.

Table 2: DSC Data for Copper(II) Stearate (Illustrative)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | ~110 | ~115 | (Endothermic) |

| Decomposition | ~250 | ~280 | (Endothermic/Exothermic) |

Note: The values in this table are illustrative. The enthalpy of decomposition can be complex and may involve multiple overlapping peaks.

Decomposition Pathway and Logical Relationships

The thermal decomposition of Copper(II) stearate in an inert atmosphere is believed to proceed through the cleavage of the carboxylate-copper bond, leading to the release of the stearate ligands and the formation of metallic copper or copper oxide.

Conclusion

The thermal analysis of Copper(II) stearate by TGA and DSC provides critical information regarding its thermal stability, decomposition profile, and phase transitions. A multi-step decomposition is generally observed, initiated by the loss of any adsorbed moisture, followed by the main decomposition involving the release of the stearate ligands, and finally the formation of a copper-based residue. The precise temperatures and enthalpies of these events can be influenced by factors such as sample purity and experimental conditions. The detailed protocols and illustrative data presented in this guide serve as a valuable resource for researchers and professionals working with Copper(II) stearate, enabling them to effectively characterize this important compound.

References

Synthesis of Copper(II) Stearate via Exchange Reaction: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Copper(II) stearate (B1226849) for laboratory use, focusing on the widely employed exchange (or metathesis) reaction. This method offers a straightforward and efficient route to produce this metallic soap, which finds applications as a catalyst, in antifouling paints, and in the production of bronze sculptures.[1][2] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the chemical pathway and experimental workflow.

Principle of Synthesis: The Exchange Reaction

The synthesis of Copper(II) stearate via an exchange reaction, also known as a double decomposition or precipitation method, is based on the reaction between a soluble copper salt and a soluble stearate salt.[1][2][3] The driving force for this reaction is the formation of the water-insoluble Copper(II) stearate, which precipitates out of the solution.[1][2]

The general chemical equation for this reaction is:

Cu²⁺(aq) + 2 C₁₇H₃₅COO⁻(aq) → Cu(C₁₇H₃₅COO)₂(s)

Commonly used soluble copper salts include copper(II) sulfate (B86663) (CuSO₄) and copper(II) chloride (CuCl₂).[1][4] The stearate ions are typically sourced from sodium stearate (NaC₁₇H₃₅COO).[1][2]

Experimental Protocols

Two primary protocols for the synthesis of Copper(II) stearate via exchange reaction are detailed below. These methods differ in the choice of reactants and solvents but yield the same final product.

Protocol 1: Aqueous Synthesis using Copper(II) Sulfate and Sodium Stearate

This is a classic and widely cited method for preparing Copper(II) stearate.[2][3]

Methodology:

-

Preparation of Reactant Solutions:

-

Dissolve a stoichiometric amount of sodium stearate in deionized water at an elevated temperature (approximately 75°C) to ensure complete dissolution.[3] A typical concentration is 0.016 mol of sodium stearate in 200 cm³ of water.[3]

-

In a separate vessel, prepare a solution of copper(II) sulfate by dissolving a slight excess of the salt (e.g., 50% excess of the theoretical amount) in deionized water at room temperature (around 30°C).[3] For instance, 0.012 mol of copper(II) sulfate pentahydrate in 100 cm³ of water.[3]

-

-

Reaction:

-

Isolation and Purification:

-

Collect the precipitate by suction filtration.

-

Wash the collected solid thoroughly with hot water to remove any unreacted salts and impurities.[3]

-

Further washing with ethanol (B145695) can also be performed.

-

-

Drying:

-

Dry the purified Copper(II) stearate in an oven at a reduced pressure at 105°C until a constant weight is achieved.[3]

-

Protocol 2: Methanolic Synthesis using Stearic Acid, a Base, and Copper(II) Chloride

This protocol involves the in situ formation of the stearate salt from stearic acid and a base, followed by the precipitation of Copper(II) stearate.

Methodology:

-

Preparation of Stearate Solution:

-

Dissolve 10 mmol of stearic acid in 20 ml of methanol (B129727) in a conical flask. Heat the mixture to 50°C to obtain a clear solution.[4]

-

In a separate flask, dissolve 10 mmol of tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) in methanol.[4]

-

Add the TMAH solution dropwise to the stearic acid solution and stir the mixture for 20 minutes to complete the formation of the stearate salt.[4]

-

-

Reaction:

-

Isolation and Purification:

-

Collect the precipitate by filtration.

-

Wash the solid thoroughly with hot ethanol to remove byproducts and unreacted starting materials.[4]

-

-

Drying:

-

Dry the final product under vacuum.[4]

-

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and properties of Copper(II) stearate.

| Parameter | Value | Source |

| Molar Mass | 630.48 g/mol | [1] |

| Appearance | Blue-green amorphous substance | [1] |

| Density | 1.10 g/cm³ | [1] |

| Melting Point | 111°C - 117°C | [3] |

| Boiling Point | 250°C | [1] |

| Solubility | Insoluble in water, ethanol, ether. Soluble in pyridine. | [1][2] |

| Yield | 30 - 80% (general) | [5] |

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the exchange reaction for the synthesis of Copper(II) stearate.

Caption: Exchange reaction for Copper(II) stearate synthesis.

Experimental Workflow

This diagram outlines the general laboratory workflow for the synthesis of Copper(II) stearate via precipitation.

Caption: Laboratory workflow for Copper(II) stearate synthesis.

References

A Technical Guide to the Green Synthesis of High-Purity Copper(II) Stearate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores various green synthesis methodologies for producing high-purity copper(II) stearate (B1226849). As the chemical industry shifts towards more sustainable practices, the development of environmentally benign synthesis routes for important industrial chemicals like copper(II) stearate is paramount. This document provides a comparative analysis of different green approaches, detailing experimental protocols and presenting quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Copper(II) Stearate and the Imperative for Green Synthesis

Copper(II) stearate, the copper salt of stearic acid, is a versatile compound with a wide range of applications, including as a fungicide, catalyst in organic reactions, and as a component in the manufacturing of pigments and anti-fouling paints.[1] Traditionally, its synthesis has involved methods like double decomposition, which can generate significant waste streams.[1] Green chemistry principles encourage the development of alternative synthetic pathways that minimize or eliminate the use and generation of hazardous substances. This guide focuses on such methods, emphasizing high purity, a critical requirement for applications in research and drug development.

Comparative Analysis of Green Synthesis Methods

Several innovative and environmentally friendly methods have been developed for the synthesis of copper(II) stearate. This section provides a comparative overview of the most promising green synthesis routes.

Table 1: Comparison of Green Synthesis Methods for Copper(II) Stearate

| Synthesis Method | Key Advantages | Reaction Time | Temperature (°C) | Purity (%) | Yield/Conversion | Key Reagents |

| Water-Based Catalytic Synthesis | Uses water as a benign solvent, low energy consumption, high purity, no by-products. | 2 - 3 hours | 75 - 85 | 99.01 - 99.20 | ~1.04 (Reaction Conversion Ratio) | Stearic acid, Basic copper carbonate, Water, Hydrogen peroxide (catalyst) |

| Conventional Double Decomposition | Well-established, straightforward procedure. | Not Specified | Ambient | Variable | Variable | Sodium stearate, Copper sulfate (B86663) |

| Methanol-Based Synthesis | Relatively fast reaction. | ~20 minutes (stirring) | 50 | Not Specified | Not Specified | Stearic acid, Copper(II) chloride, Methanol (B129727), Tetramethylammonium (B1211777) hydroxide (B78521) |

Detailed Experimental Protocols

This section provides detailed experimental procedures for the key synthesis methods discussed.

Water-Based Catalytic Synthesis

This method, adapted from patent literature, represents a significant advancement in the green synthesis of copper(II) stearate. It avoids the use of organic solvents and produces a high-purity product.

Experimental Workflow:

Caption: Workflow for the water-based catalytic synthesis of copper(II) stearate.

Protocol:

-

Reactant Preparation: In a reaction vessel, combine stearic acid and basic copper carbonate in a molar ratio of 4:1 (4C₁₇H₃₅COOH + Cu(OH)₂·CuCO₃).

-

Solvent Addition: Add water to the reactants to achieve a liquid-solid ratio of between 8:1 and 12:1.

-

Initial Heating and Mixing: Stir the mixture continuously while heating to a temperature of 55-65°C.

-

Catalyst Introduction: Once the initial temperature is reached, add a hydrogen peroxide solution as a catalyst. The amount of hydrogen peroxide should be 3-10% of the weight of the stearic acid.

-

Reaction: Continue heating the mixture to a temperature of 75-85°C and maintain this temperature for 2-3 hours to allow the reaction to complete. A blue precipitate of copper(II) stearate will form.

-

Product Isolation: After the reaction, the blue copper(II) stearate product is separated from the aqueous medium via centrifugal dehydration.

Quantitative Data from Examples:

-

Example 1: A liquid-solid ratio of 8:1, heating to 56°C before adding the catalyst, and a final reaction temperature of 76°C for 3 hours resulted in a product with 99.11 wt% purity, 0.3 wt% free acid, and a reaction conversion ratio of 1.03.

-

Example 2: A liquid-solid ratio of 9:1, heating to 62°C before adding the catalyst (10% H₂O₂ by weight of stearic acid), and a final reaction temperature of 82°C for 2 hours yielded a product with 99.01 wt% purity, 0.25 wt% free acid, and a reaction conversion ratio of 1.04.

-

Example 3: A liquid-solid ratio of 11:1, heating to 58°C before adding the catalyst (8% H₂O₂ by weight of stearic acid), and a final reaction temperature of 78°C for 2.5 hours produced a product with 99.15 wt% purity, 0.21 wt% free acid, and a reaction conversion ratio of 1.03.

Conventional Double Decomposition Synthesis

This is the traditional and most cited method for preparing copper(II) stearate. While straightforward, it may not be the most environmentally friendly due to the generation of a salt byproduct.

Reaction Pathway:

Caption: The double decomposition reaction for copper(II) stearate synthesis.

Protocol:

-

Solution Preparation: Prepare an aqueous solution of sodium stearate.

-

Reaction: Add an aqueous solution of copper sulfate to the sodium stearate solution with stirring.

-

Precipitation: A blue-green precipitate of copper(II) stearate will form immediately.

-

Isolation and Purification: The precipitate is collected by filtration, washed with water to remove the sodium sulfate byproduct, and then dried.

Methanol-Based Synthesis

This method offers a faster reaction time but utilizes an organic solvent, which is a consideration from a green chemistry perspective.

Experimental Workflow:

Caption: Workflow for the methanol-based synthesis of copper(II) stearate.

Protocol:

-

Dissolution of Stearic Acid: Dissolve 10 mmol of stearic acid in 20 ml of methanol in a conical flask and heat to 50°C to obtain a clear solution.[2]

-

Base Addition: Separately, dissolve 10 mmol of tetramethylammonium hydroxide (TMAH) in methanol and add it dropwise to the stearic acid solution. Stir the mixture for 20 minutes to complete the reaction.[2]

-

Copper Salt Addition: Dissolve 5 mmol of copper(II) chloride in methanol and add it dropwise to the above solution under vigorous stirring.[2]

-

Product Formation and Isolation: A sky-blue precipitate of copper(II) stearate will form.[2]

-

Purification: Wash the precipitate thoroughly with hot ethanol, collect it, and finally, dry it under vacuum.[2]

Emerging Green Synthesis Techniques

While detailed protocols for the direct synthesis of high-purity copper(II) stearate using techniques like microwave irradiation, ultrasound, and mechanochemistry are not yet widely published, these methods hold significant promise for future green synthesis development.

-

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption by directly heating the reactants. Its application to the synthesis of metal carboxylates is an active area of research.

-

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic waves can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This has been successfully applied to the synthesis of other copper-containing nanomaterials.

-

Mechanochemistry (Solvent-Free Synthesis): This approach involves conducting reactions by grinding solid reactants together, often without any solvent. This method is inherently green and has been used to synthesize various metal-organic frameworks and complexes.

The logical relationship between these emerging techniques and the goal of high-purity copper(II) stearate synthesis is the pursuit of more efficient, less wasteful, and environmentally benign processes.

Caption: Logical relationship of emerging green synthesis techniques to the production of high-purity copper(II) stearate.

Conclusion

The development of green synthesis methods for high-purity copper(II) stearate is a crucial step towards a more sustainable chemical industry. The water-based catalytic method presented in this guide offers a significant improvement over traditional methods by eliminating organic solvents and producing a high-purity product with minimal waste. While emerging techniques like microwave, ultrasound, and mechanochemical synthesis are still under development for this specific application, they represent exciting future directions for even greener and more efficient production of copper(II) stearate. Researchers and professionals in drug development are encouraged to explore and optimize these methods to further advance the principles of green chemistry in their work.

References

An In-depth Technical Guide to the Chemical Reactivity of Copper(II) Stearate with Different Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of Copper(II) stearate (B1226849) with a focus on its interactions with various ligands, particularly amines and phosphines. The content is tailored for researchers in chemistry, materials science, and drug development, offering detailed experimental insights and potential applications.

Introduction to Copper(II) Stearate

Copper(II) stearate, a metal soap with the formula Cu(C₁₇H₃₅COO)₂, is a blue-green amorphous solid.[1] It is insoluble in water and ethanol (B145695) but shows solubility in pyridine (B92270), indicating its propensity to interact with nitrogen-containing ligands.[1][2] This compound has found applications as a catalyst, in the production of antifouling paints, and as a component in casting bronze sculptures.[1] Its reactivity is centered around the copper(II) ion, which can form coordination complexes with a variety of ligands, leading to changes in its physical, chemical, and biological properties.

Synthesis of Copper(II) Stearate

The most common method for synthesizing Copper(II) stearate is through an exchange reaction between sodium stearate and a copper(II) salt, typically copper(II) sulfate (B86663).[1]

Experimental Protocol: Synthesis of Copper(II) Stearate

Materials:

-

Sodium stearate (C₁₇H₃₅COONa)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Distilled water

-

Ethanol

Procedure:

-

Prepare an aqueous solution of sodium stearate.

-

Prepare an aqueous solution of copper(II) sulfate.

-

Slowly add the copper(II) sulfate solution to the sodium stearate solution with constant stirring.

-

A blue-green precipitate of Copper(II) stearate will form immediately.[1]

-

Continue stirring for a designated period to ensure complete reaction.

-

Filter the precipitate using a Buchner funnel.

-

Wash the precipitate with distilled water to remove any unreacted salts, followed by a wash with ethanol.

-

Dry the resulting Copper(II) stearate powder in a desiccator or under vacuum.

Reactivity with Amine Ligands

Copper(II) ions have a strong affinity for nitrogen-donor ligands, and Copper(II) stearate is known to react with various amines to form adducts. This reactivity is evident from its solubility in pyridine.[1] The coordination of amine ligands to the copper center can significantly alter the electronic and steric environment of the metal ion, influencing its catalytic and biological activities.

Reaction with Pyridine and Bipyridine

The interaction of copper(II) carboxylates with pyridine and its derivatives has been studied, often leading to the formation of monomeric or dimeric adducts. While specific quantitative data for Copper(II) stearate is scarce, studies on analogous copper(II) carboxylates provide valuable insights. For instance, the reaction of copper(II) acetate (B1210297) with 4,4'-bipyridine (B149096) can lead to the formation of coordination polymers.

General Experimental Protocol for Adduct Formation with Pyridine:

Materials:

-

Copper(II) stearate

-

Pyridine

-

A suitable solvent (e.g., benzene, toluene)

Procedure:

-

Dissolve Copper(II) stearate in a minimal amount of a non-coordinating solvent with gentle heating.

-

Add an excess of pyridine to the solution.

-

Allow the solution to cool slowly to facilitate the crystallization of the adduct.

-

Isolate the resulting crystals by filtration.

-

Wash the crystals with a cold, non-polar solvent and dry them.

Characterization of the resulting adducts typically involves techniques such as FT-IR, UV-Vis, and EPR spectroscopy, as well as thermal analysis (TGA/DSC).

Reaction with Chelating Amines (e.g., Ethylenediamine)

Chelating diamines like ethylenediamine (B42938) can form stable complexes with Copper(II) ions. The reaction with Copper(II) stearate would likely involve the displacement of the weakly coordinated stearate ligands or the expansion of the copper coordination sphere.

Anticipated Reaction: The reaction of Copper(II) stearate with ethylenediamine is expected to yield a more stable chelate complex. The stoichiometry of the reaction can vary, leading to complexes with different ligand-to-metal ratios.

Spectroscopic and Thermal Characterization of Amine Adducts

UV-Vis Spectroscopy: The d-d transitions of the copper(II) ion are sensitive to the coordination environment. The addition of amine ligands typically causes a shift in the absorption maximum to lower wavelengths (a blue shift), indicative of a stronger ligand field. For many square-based pyramidal Cu(II) complexes, a broad visible absorption band is observed in the region of 685-750 nm.[3]

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the geometry of copper(II) complexes. Axial EPR signals are characteristic of mononuclear Cu(II) complexes in a square-based pyramidal geometry.[3] The g-tensor and hyperfine coupling constant (A) values provide detailed information about the electronic ground state and the nature of the copper-ligand bonds.

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to study the thermal stability of the adducts and the coordination of volatile ligands. The decomposition of Copper(II) stearate itself involves multiple steps, and the presence of coordinated amine ligands will alter the decomposition profile.[4][5]

Table 1: Representative Spectroscopic Data for Amine Adducts of Copper(II) Carboxylates (Model Systems)

| Ligand | Complex Type | UV-Vis λmax (nm) | EPR Parameters | Reference |

| Pyridine | [Cu(carboxylate)₂(pyridine)] | ~660 | g∥ > g⊥ ≈ 2.0 | General observation |

| Bipyridine | [Cu(carboxylate)₂(bipyridine)] | ~670 | Axial spectrum | [6] |

| Ethylenediamine | [Cu(en)₂(H₂O)₂]²⁺ | ~550 | Isotropic/Anisotropic | [7][8] |

Note: This table presents generalized data for analogous copper(II) carboxylate systems due to the lack of specific data for Copper(II) stearate adducts.

Reactivity with Phosphine (B1218219) Ligands

The interaction of Copper(II) salts with phosphine ligands often leads to the reduction of Cu(II) to Cu(I), with the phosphine being oxidized. However, stable Copper(II)-phosphine complexes can be formed with specific ligand designs. The reaction of Copper(II) stearate with phosphines like triphenylphosphine (B44618) (PPh₃) is an area of interest for catalytic applications.

Reaction with Triphenylphosphine

The reaction of copper(II) carboxylates with triphenylphosphine can result in the formation of Cu(I)-phosphine complexes.

General Experimental Protocol for Reaction with Triphenylphosphine:

Materials:

-

Copper(II) stearate

-

Triphenylphosphine (PPh₃)

-

A suitable solvent (e.g., THF, toluene)

Procedure:

-

In an inert atmosphere (e.g., under nitrogen or argon), dissolve Copper(II) stearate in a dry, deoxygenated solvent.

-

Add a solution of triphenylphosphine in the same solvent to the Copper(II) stearate solution.

-

The reaction progress can be monitored by a color change.

-

The resulting copper-phosphine complex can be isolated by crystallization or precipitation.

Characterization would involve techniques sensitive to the oxidation state of copper, such as X-ray crystallography and NMR spectroscopy (for diamagnetic Cu(I) complexes).

Biological and Drug Development Applications

Copper complexes are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[9][10][11][12] The formation of adducts of Copper(II) stearate with bioactive ligands can modulate these activities.

Antimicrobial and Antifungal Activity

Copper(II) complexes have shown significant activity against both Gram-positive and Gram-negative bacteria.[3][9] The mechanism of action is often attributed to the generation of reactive oxygen species (ROS) and interaction with cellular components like DNA and enzymes. The lipophilic nature of the stearate chains in Copper(II) stearate may enhance the cellular uptake of these complexes, potentially increasing their antimicrobial efficacy.

Anticancer Activity and Apoptosis Induction

Many copper complexes exhibit potent anticancer activity, often surpassing that of cisplatin.[1][10][11][13] The proposed mechanisms of action include the induction of apoptosis (programmed cell death) through various cellular signaling pathways.

References

- 1. Induction of cell cycle arrest and apoptosis by copper complex Cu(SBCM)2 towards oestrogen-receptor positive MCF-7 breast cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Copper(II) stearate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 5. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. isca.me [isca.me]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Induction of cell cycle arrest and apoptosis by copper complex Cu(SBCM)2 towards oestrogen-receptor positive MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of a Copper (II) Complex on The Induction of Apoptosis in Human Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The antimicrobial and antibiofilm activities of copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Induction of apoptosis in leukemia cell lines by new copper(II) complexes containing naphthyl groups via interaction with death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Magnetic Landscape of Copper(II) Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the magnetic properties of copper(II) stearate (B1226849) at varying temperatures. Copper(II) stearate, a metal-organic compound, exhibits fascinating magnetic behavior due to its dimeric structure, making it a subject of interest in materials science and coordination chemistry. This document provides a comprehensive overview of its magnetic characteristics, detailed experimental protocols for its synthesis and magnetic analysis, and a theoretical framework for interpreting the observed phenomena.

Introduction to the Magnetism of Copper(II) Stearate

Copper(II) stearate, with the chemical formula Cu(C₁₇H₃₅COO)₂, is a salt of copper and stearic acid.[1] The magnetic properties of copper(II) complexes are of significant interest due to the d⁹ electronic configuration of the Cu²⁺ ion, which typically results in paramagnetism arising from a single unpaired electron. However, in many copper(II) carboxylates, including the stearate, the magnetic behavior deviates from simple paramagnetism due to the formation of binuclear or dimeric structures.[2]

In the solid state, copper(II) stearate adopts a dimeric "paddle-wheel" structure, where two copper(II) ions are bridged by four stearate ligands. This proximity of the copper centers allows for magnetic exchange interactions to occur between them. Specifically, copper(II) stearate exhibits antiferromagnetic coupling, where the spins of the unpaired electrons on the adjacent copper ions align in an antiparallel fashion at low temperatures. This results in a temperature-dependent magnetic susceptibility that is characteristic of such coupled systems.

Theoretical Background: The Bleaney-Bowers Model

The magnetic behavior of dimeric copper(II) complexes like copper(II) stearate is well-described by the Bleaney-Bowers model.[3] This model considers the isotropic magnetic exchange interaction between the two S = 1/2 copper(II) ions within the dimer.

The interaction leads to a splitting of the energy levels into a lower-energy singlet state (S=0, spins paired) and a higher-energy triplet state (S=1, spins parallel). The energy separation between these states is defined by the exchange coupling constant, 2J. A negative value of 2J indicates antiferromagnetic coupling, where the singlet state is the ground state.

The molar magnetic susceptibility (χₘ) as a function of temperature (T) can be described by the Bleaney-Bowers equation:

χₘ = (2Nβ²g²/kT) [3 + exp(-2J/kT)]⁻¹ + Nα

where:

-

N is Avogadro's number

-

β is the Bohr magneton

-

g is the Landé g-factor

-

k is the Boltzmann constant

-

T is the absolute temperature

-

J is the exchange coupling constant

-

Nα is the temperature-independent paramagnetism

At high temperatures, the thermal energy is sufficient to populate both the singlet and triplet states, and the magnetic susceptibility follows the Curie-Weiss law. As the temperature decreases, the population of the triplet state diminishes, leading to a decrease in the magnetic susceptibility, which passes through a maximum and approaches zero at very low temperatures as the diamagnetic singlet state becomes exclusively populated.

Experimental Protocols

Synthesis of Copper(II) Stearate

A common method for the synthesis of copper(II) stearate is through a precipitation reaction.[4][5]

Materials:

-

Stearic Acid (C₁₈H₃₆O₂)

-

Sodium Hydroxide (NaOH) or Tetramethylammonium Hydroxide (TMAH)

-

Copper(II) Chloride (CuCl₂) or Copper(II) Sulfate (CuSO₄)

Procedure:

-

Preparation of Sodium Stearate: Dissolve stearic acid in methanol (e.g., 10 mmol in 20 ml) by heating gently (to approximately 50°C) to obtain a clear solution. In a separate container, dissolve an equimolar amount of NaOH or TMAH in methanol and add it dropwise to the stearic acid solution with stirring. Stir the mixture for about 20 minutes to ensure the complete formation of sodium stearate.

-

Precipitation: Dissolve a stoichiometric amount of a copper(II) salt (e.g., 5 mmol of CuCl₂) in methanol. Add this copper(II) solution dropwise to the sodium stearate solution under vigorous stirring.

-

Isolation and Purification: A sky-blue precipitate of copper(II) stearate will form immediately.[4] Collect the precipitate by filtration. Wash the product thoroughly with hot ethanol to remove any unreacted starting materials and byproducts.

-

Drying: Dry the final product under vacuum.

Magnetic Susceptibility Measurement

The magnetic susceptibility of a powdered sample of copper(II) stearate can be measured using various techniques. The Gouy method is a classic and illustrative technique, while SQUID magnetometry is the modern standard for high-precision measurements.

3.2.1. Gouy Method

The Gouy method measures the apparent change in mass of a sample when it is placed in a magnetic field.[6][7][8][9][10]

Apparatus:

-

Gouy Balance (an analytical balance adapted to suspend a sample between the poles of a magnet)

-

Electromagnet with a power supply

-

Sample tube (long and cylindrical)

-

Calibrant with known magnetic susceptibility (e.g., HgCo(SCN)₄)

Procedure:

-

Calibration:

-

Measure the mass of the empty sample tube with the magnetic field off (m_empty_off) and on (m_empty_on).

-

Fill the tube to a calibrated mark with the calibrant.

-

Measure the mass of the tube with the calibrant with the magnetic field off (m_cal_off) and on (m_cal_on).

-

These measurements are used to determine the balance and tube constants.

-

-

Sample Measurement:

-

Empty and clean the sample tube.

-

Fill the tube with the powdered copper(II) stearate sample to the same calibrated mark, ensuring uniform packing.

-

Measure the mass of the tube with the sample with the magnetic field off (m_sample_off) and on (m_sample_on).

-

-

Temperature Variation:

-

For temperature-dependent measurements, the sample holder is placed within a cryostat that allows for controlled cooling and heating. The measurements are repeated at various stable temperatures.

-

-

Calculation:

-

The change in mass (Δm = m_on - m_off) is proportional to the magnetic susceptibility of the sample.

-

The volume susceptibility (κ) can be calculated using the formula: F = Δm * g = (1/2) * A * (κ_sample - κ_air) * H² , where g is the acceleration due to gravity, A is the cross-sectional area of the sample, and H is the magnetic field strength.

-

The molar susceptibility (χₘ) is then calculated from the volume susceptibility, the molar mass, and the density of the sample.

-

Corrections for the diamagnetism of the constituent atoms (Pascal's constants) must be applied to obtain the paramagnetic susceptibility.

-

3.2.2. SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument for measuring magnetic properties.

General Procedure for a Powder Sample:

-

Sample Preparation: A precisely weighed amount of the powdered copper(II) stearate is packed into a gelatin capsule or a similar sample holder.

-

Measurement Sequence: The sample is placed in the SQUID magnetometer. The magnetic moment of the sample is measured as a function of temperature. Typically, the sample is cooled to the lowest desired temperature (e.g., 2 K) in zero magnetic field (Zero-Field-Cooled, ZFC), and then the magnetic moment is measured while warming the sample in a small applied magnetic field. Subsequently, the sample is cooled again in the same magnetic field (Field-Cooled, FC), and the measurement is repeated upon warming.

-

Data Analysis: The raw magnetic moment data is converted to molar magnetic susceptibility (χₘ) using the sample's mass and molar mass, and the applied magnetic field strength. Diamagnetic corrections are applied to the data. The corrected molar susceptibility is then plotted against temperature and fitted to the Bleaney-Bowers equation to extract the exchange coupling constant (2J) and the g-factor.

Data Presentation

The following table summarizes the molar magnetic susceptibility of copper(II) stearate at various temperatures, as reported by Martin and Waterman (1959). The data has been corrected for the diamagnetism of the constituent atoms.

| Temperature (K) | Molar Magnetic Susceptibility (χ'ₘ) x 10⁶ (c.g.s. units) | Effective Magnetic Moment (μ_eff) (B.M.) |

| 292.1 | 1085 | 1.59 |

| 271.0 | 1100 | 1.55 |

| 248.5 | 1110 | 1.49 |

| 227.0 | 1105 | 1.42 |

| 200.0 | 1060 | 1.31 |

| 171.7 | 965 | 1.15 |

| 141.5 | 785 | 0.94 |

| 114.5 | 520 | 0.69 |

| 90.1 | 275 | 0.45 |

Data adapted from Martin, R. L., & Waterman, H. (1959). Magnetic Properties of Anhydrous Copper(II) Alkanoates. Journal of the Chemical Society, 1359-1370.

Discussion

The data presented in the table clearly demonstrates the characteristic behavior of an antiferromagnetically coupled dimeric system. The effective magnetic moment at room temperature (1.59 B.M.) is already significantly lower than the spin-only value of 1.73 B.M. expected for a magnetically isolated Cu(II) ion. This reduction is a direct consequence of the antiferromagnetic interaction between the copper centers.

As the temperature is lowered, the effective magnetic moment decreases steadily. This is consistent with the progressive depopulation of the higher-energy triplet state and the increasing population of the lower-energy singlet ground state. At the lowest measured temperature of 90.1 K, the magnetic moment is only 0.45 B.M., indicating that the vast majority of the dimeric units are in the diamagnetic singlet state.

The molar magnetic susceptibility exhibits a broad maximum around 250-270 K, which is a hallmark of short-range antiferromagnetic ordering in a dinuclear complex. By fitting this data to the Bleaney-Bowers equation, the exchange coupling constant (2J) for copper(II) stearate can be determined, providing a quantitative measure of the strength of the antiferromagnetic interaction.

Conclusion

Copper(II) stearate serves as a classic example of a dimeric copper(II) carboxylate exhibiting antiferromagnetic coupling. Its temperature-dependent magnetic properties are well-explained by the Bleaney-Bowers model, which considers the thermal population of singlet and triplet spin states. The experimental determination of its magnetic susceptibility, whether through classical methods like the Gouy balance or modern techniques such as SQUID magnetometry, provides valuable data for understanding the nature and magnitude of the magnetic exchange interaction between the copper(II) centers. This understanding is fundamental for the rational design of new materials with tailored magnetic properties.

References

- 1. Copper(II) stearate - Wikipedia [en.wikipedia.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. obelix.physik.uni-bielefeld.de [obelix.physik.uni-bielefeld.de]

- 4. rsc.org [rsc.org]

- 5. CN103588630A - Environmental-protection type copper stearate synthesis method - Google Patents [patents.google.com]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Gouy balance - Wikipedia [en.wikipedia.org]

- 10. sthcphy.wordpress.com [sthcphy.wordpress.com]

Methodological & Application

Application Notes and Protocols: Copper(II) Stearate as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) stearate (B1226849), a metal salt of stearic acid, has emerged as a versatile, oil-soluble catalyst with applications in various chemical transformations.[1][2] Its utility spans from industrial processes like heavy oil oxidation to more nuanced applications in organic synthesis.[1][2] This document provides a detailed overview of the known applications of Copper(II) stearate as a catalyst in organic synthesis, complete with available experimental protocols and quantitative data. While its use is documented in several areas, detailed protocols for a broad range of organic reactions relevant to drug development are not widely available in the reviewed literature. The following sections summarize the current state of knowledge.

Physicochemical Properties of Copper(II) Stearate

For reference, the key physicochemical properties of Copper(II) stearate are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | Cu(C₁₇H₃₅COO)₂ | [3] |

| Molar Mass | 630.48 g/mol | [3] |

| Appearance | Blue-green amorphous substance | [3] |

| Solubility | Insoluble in water, ethanol, ether; Soluble in pyridine | [3] |

Applications in Organic Synthesis

Synthesis of Tertiary Amines

Copper(II) stearate is recognized for its catalytic activity in the production of tertiary amines, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[4] It is reported to significantly accelerate reaction rates and improve yields, likely by facilitating specific bond formations.[4] However, specific, detailed protocols for these reactions were not available in the surveyed literature.

Synthesis of Ethers: Octylphenol (B599344) Ether Synthesis

Copper(II) stearate has been utilized as a precursor for the synthesis of copper organic sols, which in turn were found to be effective catalysts for the synthesis of octylphenol ether.[2]

Experimental Protocol: Preparation of Copper Organic Sol Catalyst [2]

-

Stock Solution Preparation: A stock solution of Copper(II) stearate (10⁻¹ M) is prepared in tetrahydrofuran (B95107) (THF).

-

Dilution: 200 µL of the Copper(II) stearate stock solution is diluted with toluene (B28343) to a final volume of 30 mL.

-

Degassing: Nitrogen gas is bubbled through the solution to remove dissolved oxygen.

This protocol provides a method for generating a catalytically active copper species from Copper(II) stearate for etherification reactions.

Polymerization Reactions

In polymerization processes, metal stearates, including Copper(II) stearate, can act as initiators or modifiers, influencing the polymerization rate and the properties of the resulting polymer.[4] Specific applications include its use in atom transfer radical polymerization (ATRP) of styrene (B11656), where copper complexes are essential for controlling the polymerization. While general protocols for ATRP of styrene using copper catalysts are available, specific examples detailing the use of Copper(II) stearate are scarce.

General Workflow for Copper-Catalyzed Polymerization

Caption: General workflow for a copper-catalyzed polymerization reaction.

Oxidative Degradation of Polymers

Copper(II) stearate can act as a pro-degradant additive in polymers like high-density polyethylene (B3416737) (HDPE) and polypropylene (B1209903) (PP), facilitating their oxidative degradation.[5] This application is relevant for the development of degradable plastics.

Quantitative Data on Polymer Degradation [5]

| Polymer | Additive | Additive Level (wt-%) | Degradation Observation |

| HDPE | Cupric Stearate | 1, 2, 5 | Faster degradation than control |

| HDPE | Ferric Stearate | 1, 2, 5 | Faster degradation than cupric stearate |

Limitations in Available Data for Broader Organic Synthesis

Extensive searches for detailed protocols using Copper(II) stearate as a primary catalyst in a wider range of organic reactions relevant to drug discovery, such as:

-

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Chan-Lam)

-

Click Chemistry (Azide-Alkyne Cycloadditions)

-